molecular formula C12H13NO2 B062170 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one CAS No. 186135-56-8

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one

Cat. No. B062170
CAS RN: 186135-56-8
M. Wt: 203.24 g/mol
InChI Key: FMQNKWCWDJHOCZ-UHFFFAOYSA-N
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Description

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one, also known as SKF 38393, is a chemical compound that has been widely used in scientific research for its ability to selectively activate dopamine D1 receptors. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in studying the mechanisms of action of dopamine and related neurotransmitters.

Mechanism Of Action

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 acts as a partial agonist of dopamine D1 receptors, selectively activating these receptors and leading to an increase in cAMP levels. This increase in cAMP levels activates downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are mediated through the activation of downstream signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in lab experiments is its ability to selectively activate dopamine D1 receptors, allowing for the specific study of these receptors and related neurotransmitters. However, one limitation of using 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 is that it may have off-target effects on other receptors or signaling pathways, leading to potential confounding effects in experiments.

Future Directions

Future research on 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 could focus on elucidating the specific downstream signaling pathways activated by this compound and their role in mediating its biochemical and physiological effects. Additionally, further studies could investigate the potential therapeutic applications of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 involves the condensation of 2-aminophenol with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed with sodium hydroxide to yield 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in high purity.

Scientific Research Applications

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 has been extensively used in scientific research to study the mechanisms of action of dopamine D1 receptors and related neurotransmitters. This compound has been found to selectively activate dopamine D1 receptors, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of downstream signaling pathways.

properties

CAS RN

186135-56-8

Product Name

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-ethoxy-1,5-dihydro-1-benzazepin-2-one

InChI

InChI=1S/C12H13NO2/c1-2-15-10-7-9-5-3-4-6-11(9)13-12(14)8-10/h3-6,8H,2,7H2,1H3,(H,13,14)

InChI Key

FMQNKWCWDJHOCZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)NC2=CC=CC=C2C1

Canonical SMILES

CCOC1=CC(=O)NC2=CC=CC=C2C1

synonyms

2H-1-Benzazepin-2-one,4-ethoxy-1,5-dihydro-(9CI)

Origin of Product

United States

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